REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[S:3]([O:6][C:7]1[C:18]([CH3:19])=[N:17][C:10]2[N:11]=[C:12](SC)[N:13]=[CH:14][C:9]=2[CH:8]=1)(=[O:5])=[O:4].C(O)(=O)C.[O-]Cl.[Na+].[CH3:29][NH2:30].C1COCC1>CN(C)C=O>[F:1][C:2]([F:21])([F:20])[S:3]([O:6][C:7]1[C:18]([CH3:19])=[N:17][C:10]2[N:11]=[C:12]([NH:30][CH3:29])[N:13]=[CH:14][C:9]=2[CH:8]=1)(=[O:5])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=C(N=C(N=C2)SC)N=C1C)(F)F
|
Name
|
|
Quantity
|
9.61 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
612 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to RT
|
Type
|
CUSTOM
|
Details
|
collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with water (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
Add DCM (200 mL) to the solids, cool the suspension in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
Allow the mixture to slowly warm to RT
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
treat with methanol (MeOH) (50 mL)
|
Type
|
STIRRING
|
Details
|
stir at RT for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with MeOH
|
Type
|
ADDITION
|
Details
|
Treat the solid with EtOAc (30 mL)
|
Type
|
STIRRING
|
Details
|
stir at RT for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with EtOAc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=C(N=C(N=C2)NC)N=C1C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.82 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |